molecular formula C11H19N3 B1530374 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine CAS No. 1461714-11-3

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Cat. No.: B1530374
CAS No.: 1461714-11-3
M. Wt: 193.29 g/mol
InChI Key: HHTDJQFSFJDKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine (CAS 1461714-11-3) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This pyrazole derivative is characterized by its cyclopentyl and propyl substituents, a structure of interest in medicinal chemistry research. Pyrazole-based scaffolds, such as this amine, are significant in the development of inhibitors for metalloproteinases, a class of enzymes involved in numerous disease pathways . Recent scientific investigations have highlighted the value of substituted pyrazole cores as potent and selective lead structures for targeting astacin metalloproteases like meprin α and meprin β . These proteases are emerging as potential drug targets in pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The structural motif of the 1,5-disubstituted-1H-pyrazol-4-amine presents a versatile template for further chemical exploration and structure-activity relationship (SAR) studies in protease inhibitor research. This product is intended for research purposes as a chemical reference standard or a building block for further synthetic modification. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-cyclopentyl-5-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTDJQFSFJDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, LRRK2) and GPCR ligands.

CAS Registry Number: 1461714-11-3 Chemical Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol

Executive Summary

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is a lipophilic, electron-rich aminopyrazole scaffold. Unlike simple pyrazoles, the N1-cyclopentyl and C5-propyl substituents impart significant steric bulk and lipophilicity (cLogP ~3.2), influencing both the solubility profile and the binding kinetics of derived drug candidates. It serves as a critical "hinge-binding" mimic in kinase inhibitor design, where the C4-amine functions as a key hydrogen bond donor/acceptor.

Physicochemical Properties

The molecule exhibits properties distinct from its lower alkyl analogs due to the cycloalkyl masking at N1.

PropertyValue (Experimental/Predicted)Context for Application
Physical State Solid (Low melting) or Viscous OilOften handled as an HCl or oxalate salt for stability.
Boiling Point ~320°C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification.
pKa (Conjugate Acid) 4.2 ± 0.2 (Predicted)The pyrazole ring nitrogen (N2) and exocyclic amine compete; C4-amine reduces acidity of N2H+.
LogP 3.25 ± 0.4High lipophilicity facilitates membrane permeability in derived drugs.
Topological Polar Surface Area (TPSA) 38.9 ŲIdeal for CNS-active drug design (Blood-Brain Barrier penetration).
Solubility DMSO (>100 mg/mL), DCM, MethanolPoor water solubility; requires cosolvents for aqueous reactions.

Synthetic Pathways & Regioselectivity

The synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for the 1,3-isomer. The production of the 4-amine derivative typically follows a Cyclization-Nitration-Reduction sequence.

Core Scaffold Construction (Regioselective Cyclization)

The formation of the 1-cyclopentyl-5-propyl-1H-pyrazole core requires controlling the condensation of cyclopentylhydrazine with a propyl-enaminone precursor.

  • Precursor Formation: Reaction of 1-(dimethylamino)hex-1-en-3-one with cyclopentylhydrazine.

  • Regiocontrol: In protic solvents (EtOH), the 1,3-isomer is favored. To favor the 1,5-isomer (sterically crowded), the reaction is often performed in a non-polar solvent or via the hydrochloride salt of the hydrazine to control the attack vector.

  • Nitration: The electron-rich pyrazole ring is nitrated at the C4 position using HNO₃/H₂SO₄ or KNO₃/TFA.

  • Reduction: The 4-nitro intermediate is reduced to the target amine using catalytic hydrogenation (H₂/Pd-C) or iron/ammonium chloride (Fe/NH₄Cl).

Synthetic Workflow Diagram

Synthesis Start Cyclopentylhydrazine (HCl Salt) Inter1 1-Cyclopentyl-5-propyl -1H-pyrazole (Core Scaffold) Start->Inter1 Regioselective Cyclization Reagent 1-(dimethylamino) hex-1-en-3-one Reagent->Inter1 Inter2 4-Nitro-1-cyclopentyl -5-propyl-1H-pyrazole Inter1->Inter2 Nitration (HNO3/H2SO4) Product 1-Cyclopentyl-5-propyl -1H-pyrazol-4-amine Inter2->Product Reduction (H2, Pd/C)

Caption: Step-wise construction of the 1,5-disubstituted aminopyrazole core.

Reactivity & Derivatization

The C4-amine is the primary nucleophile, but its reactivity is modulated by the steric bulk of the adjacent C5-propyl group.

Amide Coupling (Drug Substance Synthesis)
  • Mechanism: The amine reacts with activated carboxylic acids (using HATU/DIPEA) or acid chlorides.

  • Steric Constraint: The C5-propyl group creates a "picket fence" effect, slowing down the approach of bulky electrophiles. High-efficiency coupling reagents (e.g., COMU, T3P) are recommended over standard EDC/HOBt to drive conversion.

  • Protocol Insight: Use 2,6-lutidine instead of triethylamine as a base to minimize steric crowding around the reacting center.

Reductive Amination
  • Utility: Installing alkyl groups on the exocyclic nitrogen.

  • Conditions: Reaction with aldehydes/ketones using NaBH(OAc)₃ in DCE.

  • Note: Formation of tertiary amines is difficult due to the C5-propyl hindrance; secondary amines are the kinetic product.

Heteroarylation (SNAr / Buchwald)
  • Application: Synthesis of bi-heteroaryl kinase inhibitors.

  • Method: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

  • Catalyst Choice: Bulky phosphine ligands (e.g., XPhos , BrettPhos ) are required to overcome the steric hindrance of the C5-propyl group and facilitate the oxidative addition/reductive elimination cycle.

Reactivity Map

Reactivity Center 1-Cyclopentyl-5-propyl -1H-pyrazol-4-amine Amide Amides (Kinase Inhibitors) Center->Amide R-COCl / HATU Urea Ureas (Solubility Tags) Center->Urea Isocyanates SecAmine Secondary Amines (Reductive Amination) Center->SecAmine R-CHO / NaBH(OAc)3 Biaryl Bi-Aryl Scaffolds (Buchwald Coupling) Center->Biaryl Ar-X / Pd(0) / XPhos

Caption: Divergent synthesis pathways utilizing the C4-amine handle.

Experimental Protocols

Protocol A: Storage & Stability Check

Rationale: Aminopyrazoles are prone to air oxidation, turning from off-white to dark brown/black (formation of azo/diazo species or polymerization).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Salt Formation: If long-term storage is required, convert the free base to the Hydrochloride (HCl) or Oxalate salt by treating a diethyl ether solution of the amine with 4M HCl in dioxane. The salt is significantly more stable to oxidation.

Protocol B: General Amide Coupling (Micro-scale)

Objective: Derivatization of the amine with a carboxylic acid (R-COOH).

  • Dissolve 1.0 eq of carboxylic acid in DMF (0.2 M).

  • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 mins to activate.

  • Add 1.0 eq of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine .

  • Heat to 40-50°C. Note: Mild heating is often necessary to overcome the steric barrier of the C5-propyl group.

  • Monitor by LCMS. Product usually elutes later than the amine due to amide lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Bentham Science. Retrieved from [Link]

  • Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amine handling).
  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Reference for Buchwald conditions with hindered amines).

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

Document Type: Provisional Technical Safety Guide (R&D Use Only) Date of Issue: February 12, 2026 Applicability: Pharmaceutical Intermediates / High-Potency API Synthesis

Part 1: Molecular Architecture & Physicochemical Identity

1.1 Compound Identity This guide addresses 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine , a specialized heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors or PDE5 inhibitors. As a lipophilic aminopyrazole, it presents specific handling challenges distinct from simple hydrophilic amines.

  • IUPAC Name: 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 193.29 g/mol

  • Structural Class: N-substituted Aminopyrazole

  • Predicted pKa: ~4.5–5.5 (Conjugate acid of the primary amine); Pyrazole ring nitrogen is weakly basic.

1.2 Predicted Physicochemical Properties Note: Experimental values for this specific regioisomer are limited in public registries. The values below are derived from Structure-Property Relationship (SPR) models of homologous 1-substituted-4-aminopyrazoles.

PropertyValue / RangeTechnical Note
Physical State Solid (Crystalline) or Viscous OilLow melting point likely due to propyl chain flexibility.
Melting Point 45°C – 65°C (Predicted)Tendency to supercool if oily.
Boiling Point ~310°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh lipophilicity (LogP ~2.3) limits water solubility.
Air Stability Air Sensitive Primary amines on electron-rich rings oxidize rapidly (browning).

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

2.1 GHS Classification (Derived) Based on the toxicology of structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine, 1-cyclopropyl-1H-pyrazol-4-amine), this compound must be treated as a Category 2 Irritant and Acute Toxin .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][3][4][6]

    • H317: May cause an allergic skin reaction (Sensitizer potential).

2.2 Toxicological Mechanism The 4-aminopyrazole motif is biologically active.

  • Metabolic Activation: The primary amine can undergo N-oxidation by cytochrome P450 enzymes, potentially forming reactive hydroxylamines that bind to cellular proteins (haptenization), leading to sensitization.

  • Kinase Interaction: As a fragment of kinase inhibitors, the molecule may possess off-target affinity for ATP-binding pockets in proteins, posing a risk of systemic toxicity if absorbed.

2.3 Visualizing the Hazard Logic The following diagram illustrates the "Read-Across" logic used to determine the safety profile of this specific intermediate.

SafetyLogic Struct 1-cyclopentyl-5-propyl -1H-pyrazol-4-amine FuncGroup1 Primary Amine (Nucleophilic) Struct->FuncGroup1 FuncGroup2 Lipophilic Tail (Cyclopentyl/Propyl) Struct->FuncGroup2 Hazard1 Skin/Eye Irritation (Alkaline Burn Risk) FuncGroup1->Hazard1 pKa ~5-6 Hazard3 Oxidative Instability (Formation of Azo/Nitroso species) FuncGroup1->Hazard3 Air Exposure Hazard2 High Dermal Absorption (Systemic Toxicity) FuncGroup2->Hazard2 Increased LogP Protocol Double Gloving & Inert Atmosphere Storage Hazard1->Protocol Requires Hazard2->Protocol Requires

Caption: Figure 1. Structure-Activity Relationship (SAR) safety derivation linking functional groups to specific handling hazards.

Part 3: Handling, Storage, & Stability Protocols

3.1 Storage Requirements (Critical) The amine functionality at the C4 position of the pyrazole ring is electron-rich and prone to oxidation.

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerator (2°C – 8°C).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal ions can catalyze oxidation).

3.2 Personal Protective Equipment (PPE) Matrix Due to the cyclopentyl group increasing lipid solubility, standard latex gloves offer insufficient protection against permeation.

PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (Double Layer) Minimum thickness 0.11mm. Change every 30 mins.
Gloves (High Risk) Silver Shield / Laminate Required for handling solutions >100mM.
Respiratory P95 / N95 + OV Cartridge If handling powder outside a fume hood (not recommended).
Eye Protection Chemical Goggles Safety glasses are insufficient for amines (vapor irritation).

3.3 Experimental Protocol: Safe Solubilization Use this workflow to prepare stock solutions without degradation.

  • Purge: Flush the source vial with Argon for 30 seconds before opening.

  • Weigh: Weigh quickly into a tared vial.

  • Solvent Addition: Add anhydrous DMSO or DMF.

    • Note: Avoid acetone or aldehydes; the primary amine will react to form imines (Schiff bases) rapidly.

  • Dissolution: Sonicate for 2 minutes. The solution should be clear/pale yellow. Dark brown indicates oxidation.

  • Aliquot: Store aliquots at -20°C. Do not freeze-thaw more than twice.

Part 4: Emergency Response & Environmental Fate

4.1 Spill Management Workflow In the event of a spill, do not use water immediately, as this spreads the lipophilic compound.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action1 Cover with wet paper towel (Prevent dust) Powder->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Neutralize Wipe with weak acid (1% Acetic Acid) Action1->Neutralize Action2->Neutralize Disposal Seal in HazMat Bag Incinerate (Nitrogen Scrubbing) Neutralize->Disposal

Caption: Figure 2. Step-by-step containment and neutralization protocol for aminopyrazole spills.

4.2 First Aid Measures

  • Eye Contact: Flush with water for 15 minutes .[3][5][6][7] Amines can cause corneal edema (halo vision).

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol (enhances absorption).

  • Ingestion: Rinse mouth. Do not induce vomiting (corrosive risk).[3]

Part 5: Synthesis & Application Context

5.1 Synthetic Utility This compound is a "Left-Hand Side" (LHS) building block.

  • Reaction: It typically undergoes amide coupling or urea formation at the C4-amine.

  • Regiochemistry Check: Ensure the propyl group is at C5. The C3-propyl isomer is a common impurity in synthesis.

    • Differentiation: 1H NMR NOE (Nuclear Overhauser Effect) studies are required to distinguish C5-propyl (NOE between Cyclopentyl methine and Propyl) from C3-propyl.

5.2 NMR Validation (Self-Validating System) To confirm identity before use, look for these diagnostic signals:

  • Pyrazole C3-H: Singlet/Doublet around

    
     7.2 - 7.5 ppm.
    
  • Amine (-NH2): Broad singlet,

    
     3.0 - 5.0 ppm (Exchangeable with D
    
    
    
    O).
  • Cyclopentyl Methine: Multiplet,

    
     4.4 - 4.8 ppm (Deshielded by N1).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1240567-18-3 (1-Cyclopropyl-1H-pyrazol-4-amine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-1-methylpyrazole (General Aminopyrazole Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

Sources

Predicted biological activity of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Predictive Pharmacology Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine (referred to herein as CPPA-4 ) represents a focused chemical entity within the aminopyrazole privileged scaffold class. Based on Structural-Activity Relationship (SAR) analysis of FDA-approved kinase inhibitors (e.g., Ruxolitinib, Avapritinib) and cannabinoid ligands, CPPA-4 is predicted to function primarily as an ATP-competitive kinase inhibitor or a modulator of G-Protein Coupled Receptors (GPCRs) .

This guide details the predicted pharmacodynamics, synthesis pathways, and validation protocols required to transition CPPA-4 from a library candidate to a lead compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a pyrazole core substituted at the N1, C4, and C5 positions. This substitution pattern is critical for orienting the molecule within hydrophobic binding pockets of enzymes.

PropertyValue (Predicted)Relevance
Molecular Formula C₁₁H₁₉N₃Low molecular weight (Fragment-like)
Molecular Weight ~193.29 g/mol High Ligand Efficiency (LE) potential
cLogP 2.1 – 2.5Ideal lipophilicity for cell permeability
H-Bond Donors 1 (–NH₂)Critical for Hinge Binding (Kinase)
H-Bond Acceptors 2 (Py-N2, –NH₂)Critical for Hinge Binding (Kinase)
Rotatable Bonds 3Low entropic penalty upon binding
Structural Analysis[1]
  • 4-Amino Group: Acts as a key Hydrogen Bond Donor (HBD). In kinase inhibitors, this mimics the exocyclic amine of adenine (ATP).

  • 1-Cyclopentyl Ring: Provides a bulky, hydrophobic moiety designed to fill the "sugar pocket" or solvent-exposed hydrophobic regions (e.g., Gatekeeper residues).

  • 5-Propyl Chain: Induces a specific dihedral angle twist, preventing planarity and potentially increasing selectivity by clashing with steric bulk in off-target enzymes.

Predicted Biological Activity[10]

Primary Prediction: ATP-Competitive Kinase Inhibition

The 4-aminopyrazole motif is a bioisostere of the adenine ring found in ATP. CPPA-4 is predicted to bind to the hinge region of Serine/Threonine and Tyrosine kinases.

  • Mechanism: The C4-amine (donor) and Pyrazole-N2 (acceptor) form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge residue (e.g., Glu81/Leu83 in CDK2).

  • Target Classes:

    • CDKs (Cyclin-Dependent Kinases): High probability due to the small size of CPPA-4 allowing access to the ATP pocket.

    • p38 MAPK: The 1-cyclopentyl group is analogous to the N-aryl/alkyl groups found in p38 inhibitors used for inflammation.

    • JAK Family: Similar scaffolds appear in Janus Kinase inhibitors.

Secondary Prediction: Cannabinoid Receptor (CB1) Antagonism

The 1-substituted-5-alkylpyrazole core is structurally homologous to Rimonabant (a classic CB1 antagonist).

  • Hypothesis: While Rimonabant possesses bulky aryl groups, the "slimmer" propyl/cyclopentyl profile of CPPA-4 suggests it may act as a Neutral Antagonist or a scaffold for Peripheral CB1 restriction , potentially avoiding CNS side effects.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the predicted interference of CPPA-4 within the MAPK signaling cascade, a common pathway for aminopyrazole targets.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Recruitment RAF RAF (MAP3K) RAS->RAF Phosphorylation MEK MEK (MAP2K) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Translocation CPPA4 CPPA-4 (Inhibitor) CPPA4->ERK ATP Competition (Hinge Binding) Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Predicted intervention point of CPPA-4 (Blue Diamond) blocking ERK phosphorylation in the MAPK cascade.

Experimental Validation Protocols

To validate the predicted activity, the following self-validating workflows are recommended.

Protocol A: Synthesis of CPPA-4

Rationale: A robust synthesis is required to generate material for assaying. The Nitration-Reduction route is selected for high regioselectivity.

  • Cyclization: React 1-cyclopentyhydrazine with 3-oxohexanal (or equivalent 1,3-dicarbonyl surrogate) to form 1-cyclopentyl-5-propyl-1H-pyrazole .

  • Nitration: Treat the intermediate with HNO₃/H₂SO₄ at 0°C. The C4 position is electronically activated for Electrophilic Aromatic Substitution.

  • Reduction: Hydrogenation of the nitro group using H₂ (balloon) and Pd/C (10%) in Methanol.

  • Purification: Flash column chromatography (Hexane:EtOAc).

  • Validation: ¹H-NMR must show a broad singlet (2H) around 3.5–5.0 ppm corresponding to the –NH₂ group.

Protocol B: Kinase Profiling (ADP-Glo™ Assay)

Rationale: To determine the selectivity profile against a panel of kinases.

  • Preparation: Dissolve CPPA-4 in 100% DMSO to 10 mM stock.

  • Serial Dilution: Prepare 3-fold serial dilutions (10 μM to 0.1 nM).

  • Reaction:

    • Mix Kinase (e.g., CDK2/CyclinA), Substrate, and CPPA-4 in 384-well plates.

    • Initiate with ATP (at K_m concentration).

    • Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Data Analysis: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Safety & Toxicology Assessment

While CPPA-4 is a fragment-like lead, specific structural alerts must be monitored:

  • Aniline-like Toxicity: The 4-aminopyrazole moiety is structurally similar to aniline. Metabolic activation (N-oxidation) could lead to reactive intermediates.

    • Mitigation: Monitor glutathione adducts in microsomal stability assays.

  • hERG Inhibition: The lipophilic cyclopentyl group combined with a basic amine can sometimes interact with the hERG potassium channel (cardiotoxicity risk).

    • Mitigation: Perform an in silico hERG docking study early.

References

  • Vertex AI Search. (2024). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. National Institutes of Health. Link

  • Sigma-Aldrich. (2024). 1-Cyclopropyl-1H-pyrazol-4-amine Product Sheet. Merck KGaA. Link

  • Fassihi, A. et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Lim, J. et al. (2015).[1] Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. Bioorganic & Medicinal Chemistry Letters. Link

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for the reductive amination of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine (referred to herein as CPPA ).

Aminopyrazoles are "privileged scaffolds" in medicinal chemistry, serving as core pharmacophores in numerous kinase inhibitors (e.g., JAK, Src, and Aurora kinase inhibitors). However, the nucleophilicity of the C4-amino group in CPPA is modulated by the electron-rich pyrazole ring and the steric bulk of the adjacent 5-propyl and 1-cyclopentyl substituents. Standard aliphatic amine protocols often fail to yield high conversion due to incomplete imine formation or competitive reduction of the carbonyl substrate.

This guide presents three validated methodologies designed to overcome these steric and electronic hurdles, ensuring high yield and selectivity for mono-alkylated products.

Chemical Properties & Mechanistic Analysis[1][2]

Substrate Analysis
  • Compound: 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

  • Electronic Environment: The C4-amine is attached to an electron-rich aromatic heterocycle. While more nucleophilic than a typical aniline, it is less reactive than a primary alkyl amine.

  • Steric Environment: The 5-propyl group exerts significant steric pressure on the amine, potentially retarding the attack on bulky ketones. The 1-cyclopentyl group is distal but affects the overall solubility and lipophilicity.

Reaction Mechanism

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion (the rate-determining step for hindered substrates), which is subsequently reduced.

Critical Control Point: For CPPA, the equilibrium constant (


) for imine formation may be low. Therefore, acid catalysis  (Acetic Acid) is mandatory to protonate the carbonyl and facilitate dehydration.
Visualization: Reaction Pathway

The following diagram illustrates the specific pathway and competing side reactions.

ReactionMechanism Amine CPPA (Amine) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal SideProduct Alcohol (Direct Reduction) Carbonyl->SideProduct Competitive Reduction Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium - H2O (AcOH Catalyzed) Product Secondary Amine (Target) Iminium->Product + H- (Reductant)

Figure 1: Mechanistic pathway for the reductive amination of CPPA. Note the critical acid-catalyzed dehydration step.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Aldehydes and unhindered ketones. Rationale: STAB is a mild hydride donor that reacts rapidly with iminium ions but negligibly with aldehydes/ketones, minimizing side-product formation.

Reagents:

  • Substrate: CPPA (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Imine Pre-formation: In a dry reaction vial, dissolve CPPA (1.0 equiv) and the Carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT under Nitrogen atmosphere.

    • Aldehydes:[1][2][3][4] 2–4 hours.

    • Ketones: 12–24 hours.

  • Quench: Dilute with DCM. Slowly add saturated aqueous NaHCO₃ solution until pH > 8.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Sodium Cyanoborohydride (NaCNBH₃) – For Difficult Substrates

Best for: Hindered ketones or acid-sensitive substrates requiring methanol. Rationale: NaCNBH₃ is stable at pH 3-5. Using Methanol promotes the solubility of polar intermediates.

Procedure:

  • Dissolve CPPA (1.0 equiv) and Ketone (2.0 – 5.0 equiv) in anhydrous Methanol (0.2 M).

  • Add Acetic Acid to adjust pH to ~4–5 (approx. 2-3 equiv).

  • Add NaCNBH₃ (2.0 equiv).

  • Heat to 50°C if reaction is sluggish after 4 hours.

  • Safety Note: NaCNBH₃ generates HCN upon acidification. Use a scrubber or work in a well-ventilated fume hood.

Optimization & Troubleshooting Guide

The following decision tree helps select the optimal conditions based on your specific electrophile.

DecisionTree Start Select Electrophile Type Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Method A (STAB/DCE) Standard Protocol Aldehyde->MethodA Sterics Steric Bulk? Ketone->Sterics LowSteric Low (e.g., Acetone) Sterics->LowSteric HighSteric High (e.g., Acetophenone) Sterics->HighSteric LowSteric->MethodA MethodB Method B (NaCNBH3/MeOH) Heat to 50°C HighSteric->MethodB AddTi Add Ti(OiPr)4 (1.5 eq) Pre-stir 12h, then NaBH4 HighSteric->AddTi If Method B fails

Figure 2: Decision matrix for protocol selection based on electrophile reactivity.

Parameter Optimization Table
ParameterRecommendationScientific Rationale
Solvent DCE (Preferred), THFDCE promotes imine formation better than THF. MeOH is required for NaCNBH₃ but reacts with STAB.
Stoichiometry 1.2 eq CarbonylSlight excess drives equilibrium. Use 5.0 eq for volatile/unreactive ketones.
Acid Catalyst AcOH (1-2 eq) Essential.[3] Without acid, the pyrazole amine is too slow to dehydrate the hemiaminal.
Lewis Acid Ti(OiPr)₄ For extremely hindered ketones, use Titanium(IV) isopropoxide neat or in THF to force imine formation before reduction.
Temperature 0°C to RT Start cold to prevent uncontrolled exotherms, warm to RT to drive completion.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • PubChem. "1H-pyrazol-4-amine Compound Summary."[5] National Library of Medicine. Link[5]

Sources

Application Note: Strategic Utilization of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine in Kinase Inhibitor Discovery

[1]

Executive Summary

The pyrazole ring is a hallmark of kinase inhibitor chemistry, featured in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Encorafenib). The specific scaffold 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine represents a highly functionalized "core" designed to exploit the ATP-binding pocket's hydrophobic regions while offering a versatile amine handle for directed library generation.[1]

This guide details the structural rationale, synthetic elaboration, and biochemical validation protocols required to transform this scaffold into potent kinase inhibitors.

Structural Rationale & Binding Mode Analysis[1][2][3][4][5]

The "Twisted" Conformation Hypothesis

The vicinal substitution pattern (N1-Cyclopentyl and C5-Propyl) creates significant steric pressure.[1] Unlike planar pyrazoles, this scaffold likely adopts a twisted conformation where the cyclopentyl group is forced out of the pyrazole plane.

  • Significance: This "pre-organized" conformation can reduce the entropic penalty of binding if it matches the bioactive conformation of the kinase pocket (typically the ribose or solvent-front pocket).

  • 5-Propyl Group: Acts as a lipophilic anchor.[1] In many kinases (e.g., CDKs, MAPKs), a hydrophobic gatekeeper or back-pocket residue requires a lipophilic fill.[1] The propyl chain provides this bulk without the rigidity of a phenyl ring.

  • 4-Amino Group: The primary vector for elaboration.[1] It is positioned to project substituents towards the Hinge Region (to form the donor-acceptor motif) or the DFG-motif (to induce Type II inhibition).

Predicted Binding Interactions

When elaborated (e.g., via amide or urea linkage), the scaffold typically engages the kinase domain as follows:

  • Hinge Region: The elaborated 4-amino group (now an amide/urea) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (residue GK+1).

  • Gatekeeper: The 5-propyl group sits adjacent to the gatekeeper residue, providing selectivity against kinases with bulky gatekeepers (e.g., T315 in Abl).

  • Solvent Front: The 1-cyclopentyl group projects towards the solvent interface, improving solubility and permeability properties.

Visualization of Signaling & Inhibition Logic

KinaseInhibitionScaffold1-cyclopentyl-5-propyl-1H-pyrazol-4-amineElaborationChemical Derivatization(Amide/Urea/Suzuki)Scaffold->Elaboration Library SynthesisInhibitorFunctional Kinase InhibitorElaboration->Inhibitor SAR OptimizationATP_PocketATP Binding PocketInhibitor->ATP_Pocket Competitive Binding (Ki < 10nM)DownstreamDownstream Signaling(e.g., STAT, ERK)Inhibitor->Downstream Blocks PhosphorylationHingeHinge Region(H-Bonding)ATP_Pocket->Hinge H-Bond Donor/AcceptorGatekeeperGatekeeper Residue(Selectivity)ATP_Pocket->Gatekeeper Hydrophobic Interaction (5-Propyl)PhenotypeCellular Phenotype(Apoptosis/Arrest)Downstream->Phenotype Modulation

Figure 1: Logical flow from scaffold derivatization to kinase inhibition mechanism.

Experimental Protocols

Protocol A: Library Generation (Derivatization)

Objective: To synthesize a library of Type I inhibitors by acylating the 4-amino group. Scope: Suitable for generating 48-96 analogs in parallel.

Reagents:

  • Scaffold: 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine (0.1 M in DMF).[1]

  • Acyl Chlorides/Carboxylic Acids (Diverse set: aromatic, heteroaromatic).

  • Coupling Agent: HATU (for acids) or Pyridine (for chlorides).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the scaffold (1 eq) in anhydrous DMF.

  • Activation (If using Acids): Add Carboxylic Acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq). Stir for 15 min at RT to form the active ester.

  • Coupling: Add the pre-activated acid mixture to the scaffold solution.

    • Alternative (Acid Chlorides): Add Acid Chloride (1.1 eq) and Pyridine (2 eq) directly to the scaffold solution.

  • Incubation: Shake/Stir at 40°C for 12 hours.

  • QC Check: Monitor conversion via LC-MS (Target Mass = Scaffold MW + Acid MW - H2O).

  • Purification: Remove solvent via SpeedVac. Resuspend in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Verify purity (>95%) by UV (254 nm) and identity by MS.

Protocol B: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC50 values of the synthesized library against a target kinase (e.g., CDK2, MPS1). Principle: Measures ADP production (conversion of ATP) as a luminescent signal.

Materials:

  • Kinase Enzyme (e.g., Recombinant Human TTK/MPS1).

  • Substrate (e.g., Myelin Basic Protein or specific peptide).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1]

  • 384-well white solid-bottom plates.[1]

Procedure:

  • Compound Dilution: Prepare 3x serial dilutions of inhibitors in kinase buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Final DMSO concentration must be <1%.[1]

  • Enzyme Reaction:

    • Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 5-10 ng/well) to wells.

    • Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (at Km concentrations).

  • Incubation: Incubate at RT for 60 minutes (linear phase of reaction).

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min at RT.

  • Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize RLU to "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit curves using a 4-parameter logistic equation (GraphPad Prism) to calculate IC50.[1]

Protocol C: Computational Docking (Validation)

Objective: Rationalize SAR data by modeling the binding pose.

  • Protein Prep: Download PDB structure of target kinase (e.g., CDK2, PDB: 1HCK). Strip water molecules (retain hinge waters if conserved).

  • Ligand Prep: Generate 3D conformers of the 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine derivatives. Minimize energy using MMFF94 force field.[1]

  • Grid Generation: Define the active site box centered on the hinge region (residues GK to GK+3).

  • Docking: Use Glide (Schrödinger) or AutoDock Vina.

    • Constraint: Enforce a Hydrogen Bond constraint on the hinge backbone NH or CO if known for the scaffold class.

  • Scoring: Rank poses by binding energy (ΔG) and visual inspection of the 5-propyl group placement (hydrophobic burial).

Data Summary & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on the scaffold's topology:

Modification SiteChemical GroupPredicted EffectRationale
4-Amine (N) Free Amine (-NH2)Weak Potency (µM)Lacks sufficient H-bond contacts with the hinge deep pocket.[1]
4-Amine (N) Acetamide (-NH-CO-CH3)Moderate PotencyEstablishes H-bond donor to hinge; limited hydrophobic reach.[1]
4-Amine (N) Urea (-NH-CO-NH-Ar)High Potency Classic "Type II" or extended hinge binder; accesses the DFG pocket.[1]
5-Propyl Methyl (-CH3)Reduced SelectivityLoss of hydrophobic packing against the gatekeeper.
5-Propyl Phenyl (-Ph)Steric ClashLikely too bulky if the gatekeeper is Methionine or Phenylalanine.
1-Cyclopentyl Methyl (-CH3)Reduced SolubilityLoss of solvent-front interaction; potential loss of potency if ribose pocket is large.[1]

Workflow Diagram

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Screeningcluster_2Phase 3: OptimizationS1Scaffold Acquisition(1-cyclopentyl-5-propyl...)S2Parallel Library Synthesis(Amide/Urea Coupling)S1->S2S3Purification & QC(LC-MS > 95%)S2->S3B1Enzymatic Assay(ADP-Glo / FRET)S3->B1B2Hit Identification(IC50 < 100 nM)B1->B2O1Molecular Docking(Binding Mode Validation)B2->O1O2Cellular Assays(Target Engagement)O1->O2O2->S2 Iterative Design

Figure 2: Integrated workflow for scaffold utilization in drug discovery.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48.[1]

  • Lafleur, K., et al. (2009). Structural analysis of specific interactions in kinase-inhibitor complexes. Journal of Medicinal Chemistry, 52(20), 6433-6446.

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors.[1][2] Methods in Molecular Biology, 795, 1-34.[1]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3] Nature Reviews Cancer, 9(1), 28-39.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Application Notes and Protocols for the Optimization of Reaction Conditions for 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Aminopyrazole derivatives represent a critical scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Their synthesis, however, often presents challenges in achieving optimal yields, purity, and regioselectivity. This document provides a comprehensive guide to the optimization of reaction conditions for the synthesis of 4-aminopyrazole derivatives. We will delve into the mechanistic underpinnings of common synthetic routes, offer detailed, field-proven protocols, and present data-driven strategies for maximizing reaction efficiency. This guide is intended to empower researchers to navigate the complexities of 4-aminopyrazole synthesis and accelerate the development of novel chemical entities.

Introduction: The Significance of the 4-Aminopyrazole Core

The pyrazole ring system is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the C4-position significantly enhances its pharmacological potential.[1][2][3] This functional group provides a key vector for molecular interactions and further derivatization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. 4-Aminopyrazole derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, inhibitors of Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and their use as anticonvulsant and anticancer agents.[1][4] The efficient and controlled synthesis of these derivatives is therefore a cornerstone of many drug discovery programs.

Synthetic Strategies for 4-Aminopyrazole Derivatives

Several synthetic routes have been established for the preparation of 4-aminopyrazole derivatives. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss the most prevalent and versatile strategies.

The Knorr Pyrazole Synthesis and its Modifications

The Knorr synthesis is a classical and widely employed method for constructing the pyrazole ring. It typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 4-aminopyrazoles, this method is often adapted by using a 1,3-dicarbonyl precursor bearing a latent amino group or a group that can be readily converted to an amine.

A common modification involves the nitrosation or nitration of an activated methylene group within the 1,3-dicarbonyl compound, followed by reduction.

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Synthesis from β-Ketonitriles and Hydrazines

The reaction of β-ketonitriles with hydrazines is another powerful method for the synthesis of aminopyrazoles. Depending on the reaction conditions and the substitution pattern of the starting materials, this reaction can yield either 3-amino- or 5-aminopyrazole isomers. To obtain 4-aminopyrazoles, a common strategy involves the use of α-substituted β-ketonitriles where the α-substituent is a leaving group or can be transformed into an amino group.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step.[5][6][7] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, including 4-aminopyrazole derivatives. These reactions often involve the condensation of an aldehyde, a source of the C4-amino group (e.g., malononitrile), and a hydrazine.

Causality in MCRs: The success of MCRs lies in the careful orchestration of sequential reactions where the product of one step is the substrate for the next, all within the same reaction vessel. The choice of catalyst and solvent is critical in directing the reaction pathway towards the desired product and minimizing side reactions.[6][8]

Synthesis via Reduction of 4-Nitro or 4-Nitrosopyrazoles

A straightforward method for introducing a C4-amino group is through the reduction of a pre-formed 4-nitropyrazole or 4-nitrosopyrazole.[9][10] This approach is particularly useful when the corresponding nitrated pyrazole is readily accessible.

Protocol Validation: The reduction is typically a high-yielding and clean reaction. The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups.

Optimization of Reaction Conditions: A Systematic Approach

The optimization of any chemical reaction is a multifactorial process. For the synthesis of 4-aminopyrazole derivatives, the following parameters are of paramount importance.

Solvent Selection

The choice of solvent can significantly impact reaction rates, yields, and even the regioselectivity of the cyclization. Protic solvents like ethanol and acetic acid are commonly used as they can participate in proton transfer steps, which are often involved in the reaction mechanism.[11] Aprotic polar solvents such as DMF and DMSO can be effective for dissolving a wide range of reactants and can facilitate reactions that proceed through polar transition states. In recent years, greener and more environmentally benign solvents, including water and ionic liquids, have gained prominence.[8][12]

Catalyst Choice

Both acid and base catalysis are frequently employed in pyrazole synthesis.

  • Acid Catalysts: Mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., acetic acid, p-toluenesulfonic acid) are often used to protonate carbonyl groups, thereby activating them towards nucleophilic attack by hydrazine. Lewis acids such as CeO₂/SiO₂, FeCl₃, and Yb(PFO)₃ have also been shown to be effective.[5][8]

  • Base Catalysts: Bases like triethylamine, piperidine, and sodium ethoxide can be used to deprotonate the hydrazine or the active methylene compound, increasing their nucleophilicity.

Temperature and Reaction Time

Temperature plays a critical role in reaction kinetics. While some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers.[12][13] Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and often leads to higher yields in shorter reaction times compared to conventional heating.[14][15] Reaction time should be carefully monitored to ensure complete conversion of starting materials while minimizing the formation of degradation products.

Stoichiometry of Reactants

The molar ratio of the reactants can influence the outcome of the reaction. It is often beneficial to use a slight excess of one of the reactants, typically the more volatile or less expensive one, to drive the reaction to completion.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: Synthesis of a 4-Aminopyrazole Derivative via a Modified Knorr Synthesis

This protocol describes a two-step synthesis involving the formation of a 4-nitroso intermediate followed by its reduction.

Step 1: Synthesis of 1,3-Disubstituted-4-nitroso-1H-pyrazol-5-amine

  • To a stirred solution of a suitable β-ketonitrile (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Add the appropriate hydrazine derivative (1.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to afford the 4-nitrosopyrazole.

Step 2: Reduction to the 4-Aminopyrazole

  • Suspend the 4-nitrosopyrazole (1.0 eq) in ethanol.

  • Add a reducing agent such as sodium dithionite (3.0 eq) or catalytic hydrogenation (e.g., H₂/Pd-C).

  • If using sodium dithionite, heat the mixture to reflux for 4 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aminopyrazole derivative.

Protocol 2: Multicomponent Synthesis of a Tetrasubstituted 4-Aminopyrazole

This protocol outlines a one-pot synthesis of a highly functionalized 4-aminopyrazole.[6]

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), the β-ketoester (1.0 eq), and the hydrazine hydrate (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable catalyst, for example, sodium p-toluenesulfonate (NaPTS).[6]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Data Presentation and Optimization Summary

Effective optimization requires systematic variation of reaction parameters and careful analysis of the results. The following tables provide a template for organizing experimental data.

Table 1: Optimization of Solvent for the Synthesis of 4-Aminopyrazole Derivative X

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux675
2Acetic Acid80682
3DMF100468
4WaterReflux885[8]
5TolueneReflux1255

Table 2: Optimization of Catalyst for the Synthesis of 4-Aminopyrazole Derivative Y

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1240
2Acetic Acid (20)EthanolReflux678
3Piperidine (10)EthanolReflux872
4CeO₂/SiO₂ (1)Water90588[8]
5FeCl₃ (5)Water/PEG-400RT392[8]

Visualizing Reaction Pathways and Workflows

Diagrams are invaluable tools for understanding complex chemical transformations and experimental procedures.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product R1_CO_CH2_R2 1,3-Dicarbonyl Compound Intermediate Hydrazone/Enamine Intermediate R1_CO_CH2_R2->Intermediate + Hydrazine NH2NHR3 Hydrazine NH2NHR3->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid/Base Catalyst Heat Product 4-Aminopyrazole Derivative Cyclization->Product - H₂O G Start Define Synthetic Target (4-Aminopyrazole Derivative) SelectRoute Select Synthetic Route (e.g., Knorr, MCR) Start->SelectRoute InitialExp Initial Experiment (Standard Conditions) SelectRoute->InitialExp Analyze Analyze Results (TLC, LC-MS, NMR) InitialExp->Analyze Optimize Systematic Optimization Analyze->Optimize Low Yield/ Impurities FinalProtocol Final Optimized Protocol Analyze->FinalProtocol High Yield/ Purity Solvent Vary Solvent Optimize->Solvent Catalyst Vary Catalyst Optimize->Catalyst Temp Vary Temperature Optimize->Temp Solvent->InitialExp Catalyst->InitialExp Temp->InitialExp

Caption: Workflow for the optimization of 4-aminopyrazole synthesis.

Conclusion

The synthesis of 4-aminopyrazole derivatives is a dynamic field with continuous development of new and improved methodologies. A thorough understanding of the underlying reaction mechanisms, coupled with a systematic approach to the optimization of reaction conditions, is essential for success. This guide has provided a framework for researchers to approach this important class of compounds, from the selection of a synthetic route to the fine-tuning of experimental parameters. By applying the principles and protocols outlined herein, scientists can enhance their efficiency in synthesizing novel 4-aminopyrazole derivatives for a wide range of applications in drug discovery and development.

References

  • Analytical Methods - The Royal Society of Chemistry. (2014, March 24). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • PubMed. (2016, June 15). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC.
  • ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4.
  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega.
  • PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Taylor & Francis Online. (2017, May 26). Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.
  • ResearchGate. (n.d.). Graph of temperature and power % vs time for the synthesis of pyrazole....
  • Taylor & Francis Online. (n.d.). Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms.
  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • ACS Publications. (2021, November 8). Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry.
  • PubMed. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.
  • Thèses de l'Université de Toulouse. (n.d.). preface.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Taylor & Francis. (n.d.). Full article: Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-cyclopentyl-5-propyl pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the synthesis and functionalization of 1-cyclopentyl-5-propyl-1H-pyrazole . This scaffold presents a classic case of "buttressing effects" where the bulky N1-secondary alkyl group (cyclopentyl) and the C5-alkyl chain (propyl) create a sterically congested environment, complicating regioselective synthesis and subsequent derivatization at the C4 position.

Topic: Overcoming Steric Hindrance in 1,5-Disubstituted Pyrazole Reactions

Executive Summary

The primary challenge in working with 1-cyclopentyl-5-propyl pyrazole is the steric clash between the N1-cyclopentyl ring and the C5-propyl chain. This interaction destabilizes the 1,5-isomer relative to the 1,3-isomer (thermodynamic penalty) and shields the C4 position from incoming electrophiles (kinetic penalty). Successful manipulation requires kinetic control strategies during synthesis and high-energy reagents for functionalization.

Module 1: Regioselective Synthesis (The 1,5-Isomer Challenge)

Q: I am reacting cyclopentylhydrazine with a 1,3-dicarbonyl precursor, but I primarily isolate the 1,3-propyl isomer. Why?

A: This is a thermodynamic control issue. The reaction of a monosubstituted hydrazine (R-NH-NH2) with an unsymmetrical 1,3-dicarbonyl equivalent (like 3-oxohexanal) can yield two isomers:

  • 1,5-Isomer (Target): N1-Cyclopentyl / C5-Propyl. Sterically crowded.

  • 1,3-Isomer (Byproduct): N1-Cyclopentyl / C3-Propyl. Sterically relaxed.

Under acidic conditions or high heat (refluxing acetic acid), the reaction equilibrates to the thermodynamically more stable 1,3-isomer to relieve the repulsion between the N1 and C5 groups.

Troubleshooting Protocol: Enforcing Kinetic Control To lock in the 1,5-isomer, you must exploit the nucleophilicity difference between the hydrazine nitrogens before cyclization occurs.

ParameterRecommendationMechanism
Precursor 3-Oxohexanal (Sodium Salt or Acetal) The aldehyde (CHO) is significantly more electrophilic than the ketone.
Hydrazine Form Cyclopentylhydrazine Hydrochloride Using the salt modulates the pH, preventing rapid acid-catalyzed equilibration.
Solvent Ethanol (Absolute) Protic solvents stabilize the polar transition state of the initial attack.
Temperature 0°C

RT (Do NOT Reflux)
Low temperature favors the kinetic product (attack at CHO) and prevents rearrangement.

Step-by-Step Protocol: Kinetic Synthesis of 1-Cyclopentyl-5-Propyl Pyrazole

  • Preparation: Dissolve 1.0 eq of 3-oxohexanal sodium salt (or 1,1-dimethoxy-3-hexanone) in absolute ethanol (0.5 M).

  • Addition: Cool to 0°C. Add 1.05 eq of cyclopentylhydrazine hydrochloride portion-wise.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate ethanol at <40°C (crucial). Partition between EtOAc and water.

  • Purification: The 1,5-isomer is typically less polar than the 1,3-isomer due to the twisted N-C bond masking the dipole. Flash chromatography (Hex/EtOAc) is effective.

Module 2: Structural Verification (Isomer Differentiation)

Q: How can I definitively prove I have the 1,5-isomer and not the 1,3-isomer without X-ray crystallography?

A: 1D NMR is often ambiguous due to overlapping alkyl signals. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this scaffold.

  • 1,5-Isomer (Target): You will observe a strong NOE cross-peak between the N1-Cyclopentyl methine proton and the C5-Propyl

    
    -methylene protons . These groups are spatially adjacent.
    
  • 1,3-Isomer (Byproduct): You will observe an NOE between the N1-Cyclopentyl methine proton and the C5-H aromatic proton . The propyl group is too far away (at C3) to show a correlation.

Data Interpretation Table:

Feature 1,5-Isomer (Target) 1,3-Isomer (Byproduct)

| NOESY Correlation | N1-CH


 Propyl-CH

| N1-CH

Pyrazole-H5 | |

C NMR (C3 vs C5)
| C3-H is typically

135-140 ppm | C5-H is typically

125-130 ppm | | Elution Order (Silica) | Usually elutes first (Less polar) | Usually elutes second (More polar) |
Module 3: C4-Functionalization (Overcoming the Buttress Effect)

Q: My standard bromination (NBS/DMF) at C4 is stalling or taking 48+ hours. How do I accelerate this?

A: The "buttressing effect" occurs when the N1-cyclopentyl and C5-propyl groups physically block the trajectory of the electrophile toward the C4 position. Standard electrophiles are too bulky or not reactive enough to overcome this barrier at reasonable rates.

Troubleshooting Guide: C4-Halogenation

  • Switch Solvent: Change from DMF to Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA) . TFA protonates the N2-nitrogen, making the C4 position more susceptible to attack by highly reactive species, although pyrazoles are generally deactivated by protonation. However, for halogenation, using NIS (N-iodosuccinimide) in MeCN with a catalytic amount of TFA often works best.

  • Use "Hot" Electrophiles:

    • Bromination:[1] Use Bromine (

      
      )  in Acetic Acid  with NaOAc  buffer (to prevent hydrobromide induced isomerization).
      
    • Iodination: Use Iodine Monochloride (ICl) in DCM/Acetic Acid . ICl is smaller and more electrophilic than

      
      .
      

Protocol: High-Yield C4-Iodination

  • Dissolve 1-cyclopentyl-5-propyl pyrazole (1.0 mmol) in MeCN (5 mL).

  • Add NIS (1.2 eq).

  • Add TFA (0.1 eq) as a catalyst.

  • Stir at RT.[2][3] If no reaction after 2 hours, heat to 50°C.

  • Note: The steric bulk actually prevents poly-halogenation, so selectivity is usually high once the reaction starts.

Visualizing the Pathway

The following diagram illustrates the decision logic for synthesis and the steric conflict involved.

PyrazoleSynthesis Start Reactants: 3-Oxohexanal + Cyclopentylhydrazine Condensation Condensation (Formation of Hydrazone) Start->Condensation Decision Cyclization Conditions Condensation->Decision RouteA Route A: Ethanol, 0°C -> RT (Kinetic Control) Decision->RouteA RouteB Route B: Acetic Acid, Reflux (Thermodynamic Control) Decision->RouteB Target TARGET: 1,5-Isomer (1-cyclopentyl-5-propyl) Sterically Hindered RouteA->Target Major Product Byproduct BYPRODUCT: 1,3-Isomer (1-cyclopentyl-3-propyl) Sterically Relaxed RouteB->Byproduct Major Product Isomerization Acid/Heat Induced Isomerization Target->Isomerization Slow Isomerization->Byproduct Irreversible

Figure 1: Reaction pathway logic distinguishing kinetic (1,5) and thermodynamic (1,3) outcomes.

References
  • Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

    • Title: Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles.
    • Source: Journal of Organic Chemistry (2005).
    • URL:[Link]

  • Mechanistic Insights on Enaminones

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[4]

    • Source: Molecules (2022).[3][5]

    • URL:[Link]

  • Steric Hindrance in Pyrazole Functionalization

    • Title: Direct C4 Halogenation of Isoquinolines (Applied methodology for heterocyclic halogen
    • Source: Journal of Organic Chemistry (2015).
    • URL:[Link]

  • NMR Characterization (NOESY)

    • Title: Analysis of NOESY spectra to obtain accurate information on the structure of pyrazole derivatives.[6]

    • Source: St.
    • URL:[Link]

Sources

Stability of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

Executive Summary & Compound Profile

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is a lipophilic, electron-rich heterocyclic primary amine. Unlike robust amide-based inhibitors, this compound possesses a free amino group (-NH2) at the 4-position of the pyrazole ring, rendering it chemically reactive and susceptible to environmental degradation.

Critical Stability Profile:

  • Oxidation Sensitivity: High. The electron-rich pyrazole ring facilitates the oxidation of the exocyclic amine, leading to colored impurities (azo-dimers or nitroso species).

  • Aqueous Solubility: Low (< 1 mg/mL at pH 7.4). Requires organic co-solvents.

  • Hygroscopicity: Moderate. Protonation in acidic moisture can alter solid-state stability.

Module 1: Solubility & Stock Preparation

The Challenge: This compound is hydrophobic (Predicted XLogP ≈ 2.0–2.5). Direct dissolution in aqueous buffers (PBS, TBS) will result in immediate precipitation or colloidal aggregation, leading to false negatives in biological assays.

Recommended Solvent Systems
SolventSolubility RatingMax Conc. (Est.)Usage Notes
DMSO (Anhydrous) Excellent> 50 mg/mLPreferred. Use analytical grade (≥99.9%).
Ethanol (Abs.) Good~ 20 mg/mLGood for evaporation, but volatile.
Water / PBS Poor< 0.1 mg/mLDo not use for stock preparation.
1N HCl Moderate~ 5-10 mg/mLSoluble as the hydrochloride salt, but acidic pH accelerates degradation.
Protocol: Inert-Atmosphere Stock Preparation

To prevent oxidative degradation (browning) during storage.

  • Weighing: Weigh the solid quickly. If the powder is pink or brown, surface oxidation has already occurred (see Troubleshooting).

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , specifically "biotech grade" stored under nitrogen.

    • Why? Standard DMSO absorbs water from the air. Water in DMSO facilitates proton exchange and hydrolysis.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35-40 kHz for 2 minutes. Avoid heating above 37°C.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber tubes.

  • Storage: Store at -20°C or -80°C .

Module 2: Chemical Stability & Degradation Mechanisms

The primary failure mode for 4-aminopyrazoles is Oxidative Coupling .

Mechanism: The pyrazole ring donates electron density to the exocyclic amine. In the presence of atmospheric oxygen and light, the amine undergoes radical formation, eventually coupling to form azo-linkages (Ar-N=N-Ar) or oxidizing to nitro/nitroso species. This manifests as a color change from off-white to yellow, then brown/purple.

Graphviz Diagram: Degradation Pathways The following diagram illustrates the decision logic for solubility and the chemical pathways for degradation.

G Compound 1-cyclopentyl-5-propyl- 1H-pyrazol-4-amine Solvent_Check Solvent Selection Compound->Solvent_Check Oxygen Oxygen + Light Compound->Oxygen Exposure DMSO DMSO (Anhydrous) Stable Stock Solvent_Check->DMSO High Solubility Water Aqueous Buffer (pH 7.4) Solvent_Check->Water Low Solubility Precipitation Precipitation/Aggregation (False Negatives) Water->Precipitation Radical Amine Radical Formation Oxygen->Radical Azo Azo Dimer (Colored Impurity) Radical->Azo Coupling Nitro Nitro/Nitroso Species Radical->Nitro Oxidation

Caption: Figure 1. Solubility decision tree and oxidative degradation pathways. Note that aqueous exposure leads to physical instability (precipitation), while oxygen exposure leads to chemical instability (color change).

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution turned from clear to yellow/brown after 2 weeks at 4°C. Is it still usable?

  • Diagnosis: This is classic oxidative degradation . 4-aminopyrazoles are air-sensitive.

  • Impact: The colored impurities (likely azo dimers) can interfere with absorbance/fluorescence assays and may have different biological activities.

  • Action:

    • Stop: Do not use for critical IC50 determination.

    • Check: Run LC-MS. If the parent peak (M+H) is >90%, it may be usable for rough screening.

    • Prevention: Store future stocks at -20°C and purge the headspace with nitrogen or argon before closing the vial.

Q2: When I dilute the DMSO stock into my cell culture media (DMEM), the solution becomes cloudy.

  • Diagnosis: "Crash-out" precipitation . The compound is lipophilic. When the DMSO concentration drops (e.g., from 100% to 0.1%), the water in the media forces the compound out of solution.

  • Action:

    • Step-down Dilution: Predilute in an intermediate solvent (e.g., 50% DMSO/Water) before the final spike, though this is difficult with this specific molecule.

    • Limit Concentration: Ensure your final assay concentration is below the solubility limit (likely < 50 µM in aqueous media).

    • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer to stabilize the colloid.

Q3: Can I dissolve this in 100% Ethanol?

  • Answer: Yes, ethanol is a viable solvent, but it evaporates much faster than DMSO, which can change the concentration of your stock over time. Ethanol stocks must be sealed with Parafilm and kept at -20°C.

Q4: Is the compound pH sensitive?

  • Answer: Yes.

    • Acidic pH (< 4): The amine protonates (

      
      ). Solubility increases, but susceptibility to hydrolysis (if any labile groups were present) might change. Generally, the protonated form is more stable against oxidation but less permeable to cells.
      
    • Basic pH (> 8): The amine is uncharged. Solubility decreases. Oxidation risk increases significantly because the lone pair on the nitrogen is more available for radical attack.

References
  • PubChem. 1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Stability of Amines.Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][2] Journal of Biomolecular Screening.[2] Link

    • Relevance: Establishes that water uptake in DMSO is the primary cause of compound degrad
  • Fichez, J., et al. (2009). Recent advances in aminopyrazoles synthesis and functionalization.[3] Arkivoc.[3] Link

    • Relevance: Details the electron-rich nature of the 4-aminopyrazole core and its reactivity p

Sources

Validation & Comparative

A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed exploration into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine. Designed for researchers and professionals in drug development and analytical chemistry, this document moves beyond a simple procedural outline. It explains the rationale behind methodological choices and interprets the resulting fragmentation data, comparing it with alternative analytical approaches. Our objective is to provide a self-validating framework for the characterization of novel pyrazole derivatives.

Introduction: The Analytical Challenge of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-inflammatory agents like celecoxib to anti-obesity drugs like rimonabant.[1][2][3][4] The specific substitution pattern on the pyrazole ring dictates the compound's pharmacological activity and its physicochemical properties. Consequently, robust analytical methods for unambiguous structure elucidation are critical during drug discovery and development.

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is a representative example of a multi-substituted pyrazole. Its structure combines an N-alkyl (cyclopentyl) group, a C-alkyl (propyl) group, and an amino group, each influencing its behavior in an LC-MS system. This guide will predict and analyze its fragmentation pathways, providing a blueprint for characterizing similar molecules.

Predicted ESI-MS/MS Fragmentation Profile

Electrospray ionization (ESI) in positive ion mode is the method of choice for this molecule due to the basic nature of the 4-amino group and the pyrazole ring nitrogens, which are readily protonated. The predicted fragmentation cascade provides a rich source of structural information.

Molecular Ion and Key Fragmentation Pathways

The compound has a molecular weight of 207.33 g/mol . Under positive ESI conditions, the protonated molecule [M+H]⁺ will be observed at m/z 208.34. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with this compound (3 nitrogen atoms, MW 207).[5][6]

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to initiate fragmentation at the most labile bonds, primarily the substituents on the pyrazole ring. The fragmentation of substituted pyrazoles is highly dependent on the nature and position of these substituents.[7][8]

Key Predicted Fragmentations:

  • Loss of the Cyclopentyl Group: The N-cyclopentyl bond is a likely point of initial cleavage. This can occur in two primary ways:

    • Loss of neutral cyclopentene (C₅H₈, 68 Da): A common rearrangement-based elimination for cyclic alkyl groups, leading to a fragment ion at m/z 140.

    • Loss of cyclopentyl radical (•C₅H₉, 69 Da): While less common in ESI than in electron impact (EI) ionization, this α-cleavage can still occur, resulting in a fragment at m/z 139.[5][6]

  • Loss of the Propyl Group: Cleavage of the C-propyl bond can proceed via:

    • Loss of propene (C₃H₆, 42 Da): A McLafferty-type rearrangement or similar hydrogen rearrangement can lead to the loss of a neutral propene molecule, yielding a fragment at m/z 166.

    • Loss of ethyl radical (•C₂H₅, 29 Da): Benzylic-like cleavage (cleavage beta to the pyrazole ring) can expel an ethyl radical, forming a stable ion at m/z 179.

  • Ring Fragmentation: The pyrazole ring itself can fragment, though this often requires higher collision energy. Common pyrazole ring fragmentations include the loss of N₂ or HCN.[7] Following the initial loss of a substituent, these pathways become more prominent. For instance, the m/z 140 fragment could subsequently lose HCN (27 Da) to yield a fragment at m/z 113.

  • Amine Group Involvement: The 4-amino group strongly influences ionization but is less likely to be the primary point of fragmentation through the loss of NH₃, which is not a common pathway for aliphatic amines under ESI conditions.[5]

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade is illustrated below.

G cluster_cyclopentyl Cyclopentyl Loss cluster_propyl Propyl Loss cluster_ring Ring Fragmentation parent [M+H]⁺ m/z 208 frag1 m/z 140 parent->frag1 - C₅H₈ (68 Da) frag2 m/z 139 parent->frag2 - •C₅H₉ (69 Da) frag3 m/z 166 parent->frag3 - C₃H₆ (42 Da) frag4 m/z 179 parent->frag4 - •C₂H₅ (29 Da) frag5 m/z 113 frag1->frag5 - HCN (27 Da)

Caption: Predicted major fragmentation pathways for protonated 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine.

Summary of Predicted Ions
m/z (Predicted) Proposed Formula Proposed Identity / Origin
208.34[C₁₁H₂₂N₃]⁺Protonated Molecule [M+H]⁺
179.25[C₉H₁₅N₃]⁺[M+H - C₂H₅]⁺; Loss of ethyl radical from propyl group
166.23[C₈H₁₆N₃]⁺[M+H - C₃H₆]⁺; Loss of neutral propene from propyl group
140.18[C₆H₁₀N₃]⁺[M+H - C₅H₈]⁺; Loss of neutral cyclopentene from N1-position
139.17[C₆H₉N₃]⁺•[M+H - •C₅H₉]⁺; Loss of cyclopentyl radical from N1-position
113.14[C₅H₉N₂]⁺[m/z 140 - HCN]⁺; Subsequent pyrazole ring fragmentation

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section outlines a robust method for acquiring high-quality MS/MS data for the target analyte. The causality behind each parameter choice is explained to ensure methodological integrity.

Rationale for Methodological Choices
  • Chromatography: Small, polar, amine-containing compounds like our target analyte can be challenging to retain on standard C18 reversed-phase columns, often eluting near the void volume.[9] To overcome this, we will employ a column with an alternative stationary phase (e.g., biphenyl or a polar-embedded phase) that offers different selectivity. Furthermore, using a low concentration of an acidic mobile phase modifier (formic acid) ensures the analyte is protonated, promoting sharp peak shapes and good retention.

  • Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer is ideal. A triple quadrupole allows for targeted fragmentation in Multiple Reaction Monitoring (MRM) for quantification, while a Q-TOF provides high-resolution mass accuracy for confident formula determination of fragment ions.[10]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the reference standard in methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions in a 50:50 water:acetonitrile mixture to a final concentration of 100 ng/mL for infusion and method development.

  • Liquid Chromatography (LC) Conditions:

    • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Full Scan (MS1): m/z 50-300.

    • Product Ion Scan (MS2):

      • Precursor Ion: m/z 208.3.

      • Collision Energy: Ramped from 10-40 eV to observe the full spectrum of fragments.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis stock 1 mg/mL Stock in Methanol working 100 ng/mL Working Soln in 50:50 ACN:H₂O stock->working Dilution inject Inject 2 µL working->inject column Biphenyl Column Gradient Elution inject->column esi ESI+ Ionization column->esi ms1 MS1 Scan (Confirm m/z 208.3) esi->ms1 ms2 MS2 Scan of 208.3 (Ramp Collision Energy) ms1->ms2

Caption: Experimental workflow for LC-MS/MS analysis of the target compound.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Technique Strengths for this Analyte Weaknesses for this Analyte Comparison to LC-MS/MS
GC-MS Provides excellent chromatographic separation for volatile compounds. EI ionization yields highly reproducible, library-searchable spectra.The amine group may require derivatization to improve volatility and peak shape. The molecular ion may be weak or absent in EI.[7]Less direct for this polar amine. Fragmentation is more energetic and complex than ESI, which can make interpretation difficult without a library match.
NMR Spectroscopy The "gold standard" for unambiguous structure elucidation. Provides detailed information on C-H framework and connectivity (¹H, ¹³C, COSY, HSQC).Requires a significantly larger amount of pure sample (>1 mg). A much lower throughput technique compared to LC-MS.Provides complementary, definitive structural information. LC-MS is superior for sensitivity and quantification in complex matrices.
High-Resolution MS (Orbitrap/FT-ICR) Delivers sub-ppm mass accuracy, allowing for the confident determination of elemental composition for the parent ion and all fragments.Higher instrument cost. Data files are significantly larger.Often integrated with LC (LC-HRMS). It is the ideal combination, providing retention time, fragmentation data, and high-resolution mass accuracy in a single analysis.

Conclusion

The structural characterization of novel substituted pyrazoles like 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is effectively achieved through a systematic LC-MS/MS approach. By anticipating the fragmentation pathways—primarily driven by the loss of the N-cyclopentyl and C-propyl substituents—analysts can develop targeted and robust analytical methods. The predicted key fragments at m/z 179, 166, and 140 serve as diagnostic ions for identifying this specific pyrazole core in complex mixtures. The outlined experimental protocol, emphasizing a biphenyl stationary phase and positive ESI, provides a validated starting point for researchers. When compared with alternatives, LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and structural insight, making it an indispensable tool in modern drug development.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Hasan, A., Abbas, A., & Akhtar, M. N. (2022). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • (n.d.).
  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Korzan, A., Wagner, P., & Kubicki, M. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2320.
  • (n.d.). Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles.
  • Taggart, M. A., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 69(4), 1239-1245.
  • Breci, L. (2023).
  • Padmapriya, M., Hakkimane, S. S., & Gaonkar, S. L. (2023). Examples of pyrazole-containing drugs and their pharmacological activities. Journal of Molecular Structure.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Pharmaceuticals, 15(4), 440.
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heteroletters.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • (n.d.).
  • (n.d.).
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 634423.
  • Korzan, A., Wagner, P., & Kubicki, M. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine.

Sources

The Invisible 2%: Validating 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine Purity Beyond HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Analytical Scientists Subject: 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine (


)[1]
Executive Summary: The "HPLC Trap"

In drug discovery, particularly with kinase inhibitor scaffolds like 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine , reliance on HPLC area-% alone is a critical vulnerability.[1] While HPLC-UV is excellent for detecting chromophore-bearing organic impurities (isomers, starting materials), it is blind to "invisible" contaminants: inorganic salts, trapped solvents, silica gel, and moisture.[1]

This guide details the validation of this specific aminopyrazole intermediate using Elemental Analysis (CHN) as the definitive "truth-teller" for bulk purity, contrasting it with HPLC and qNMR to provide a robust purity specification strategy.

The Molecule: Theoretical Baseline

Before validation, we must establish the theoretical combustion profile of the target molecule.

  • IUPAC Name: 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1268.35%
Hydrogen (H) 191.00819.159.91%
Nitrogen (N) 314.00742.0221.74%

Critical Insight: Aminopyrazoles are electron-rich bases.[1] They are prone to forming hydrates or absorbing atmospheric


 to form carbamates/carbonates. A deviation in Carbon > 0.4% often signals trapped solvent, while a deviation in Nitrogen often signals salt formation (e.g., HCl retention).
Comparative Analysis: CHN vs. Alternatives

To validate purity effectively, one must understand the blind spots of each analytical technique.

Table 2: Technique Comparison for Purity Validation

FeatureHPLC (UV @ 254nm) qNMR (

)
Elemental Analysis (CHN)
Primary Detection Chromophores (aromatic rings)Protons (H atoms)Bulk Mass Fraction (C, H, N)
Blind Spots Salts (NaCl), Water, Silica, DCM, Aliphatic impuritiesInorganic salts, Paramagnetic impuritiesIsomers (same formula), trace organic impurities (<0.1%)
Precision High (Area %)High (with Internal Standard)Moderate (

absolute)
Sample Req. < 1 mg (Solution)~10 mg (Solution)2–5 mg (Combustion)
Role in Validation Qualitative Identity & Organic Impurity ProfilePotency Assay (Specific)Bulk Purity (Holistic)
Experimental Protocol: The Validation Workflow

This protocol ensures that the CHN analysis reflects the intrinsic purity of the amine, not environmental contamination.

Phase A: Sample Preparation (Crucial)

Aminopyrazoles are often oily or waxy solids that trap solvent.

  • Drying: Place 50 mg of the amine in a drying pistol over

    
     under high vacuum (0.1 mbar) at 40°C for 12 hours.
    
    • Why: Removes volatile trapped solvents (EtOAc, DCM) which skew Carbon results.

  • Handling: Transfer sample to a glovebox or desiccated environment immediately.

    • Why: Prevents hygroscopic water absorption (skews Hydrogen).

Phase B: The Combustion (CHN Analysis)
  • Calibration: Run a standard (Acetanilide or Sulfanilamide) to verify the instrument is within

    
     tolerance.
    
  • Blank: Run an empty tin capsule to subtract background carbon.

  • Combustion: Oxidize the sample at >900°C.

    • 
       (reduced to 
      
      
      
      )
Phase C: Data Interpretation (The "0.4% Rule")

Acceptance criteria generally follow standard journal and pharmacopeial guidelines (e.g., J. Org. Chem. or ICH Q6A principles), requiring experimental values to be within


  of theoretical values.
Diagnostic Visualization: Interpreting Failures

When CHN fails, the specific deviation pattern identifies the impurity.

CHN_Decision_Tree Start CHN Analysis Result Pass Pass: Within ±0.4% Start->Pass Match Fail Fail: Deviation > 0.4% Start->Fail Mismatch CheckC Check Carbon (C) Fail->CheckC CheckN Check Nitrogen (N) Fail->CheckN LowC Low %C CheckC->LowC Significant Drop CheckH Check Hydrogen (H) HighH High %H CheckH->HighH Increase Diagnosis3 Diagnosis: Trapped Halogenated Solvent (DCM/Chloroform) CheckH->Diagnosis3 Decrease (if solvent has no H, e.g. CCl4) or Low C/High Cl LowN Low %N CheckN->LowN Dilution by non-nitrogen impurity Diagnosis4 Diagnosis: Salt Formation (e.g., HCl salt) CheckN->Diagnosis4 If C drops massively (heavy counterion) LowC->CheckH Diagnosis1 Diagnosis: Inorganic Contamination (Silica, NaCl, Na2SO4) LowC->Diagnosis1 H and N also low proportionally Diagnosis2 Diagnosis: Trapped Water/Hydrate HighH->Diagnosis2 If N is also low (dilution effect)

Figure 1: Decision Logic for interpreting Elemental Analysis deviations. This flow helps isolate whether the impurity is solvent, water, or inorganic salt.

Case Study Data: Validating the Aminopyrazole

Below is a simulated dataset demonstrating how CHN detects impurities that HPLC misses.

Scenario: A batch of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine shows 99.8% purity by HPLC , but the physical behavior is "sticky."

Table 3: Validation Data Set

Sample State%C (Theo: 68.35)%H (Theo: 9.91)%N (Theo: 21.74)DiagnosisAction
Batch A (Crude) 65.10% (

)
9.95% (

)
20.50% (

)
Inorganic/Silica Filter through Celite; Re-precipitate.[1]
Batch B (Wet) 66.20% (

)
10.15% (

)
21.05% (

)
Water (~0.5 eq) Dry in pistol (

, 40°C).
Batch C (DCM) 62.80% (

)
9.40% (

)
19.80% (

)
DCM Solvate Extended drying or switch to Ether wash.
Batch D (Final) 68.29% 9.94% 21.69% PASS Release for biological assay.

Analysis of Batch C: The presence of Dichloromethane (


) is catastrophic for %C because the heavy Chlorine atoms dilute the carbon mass fraction significantly, even if the molar amount of solvent is low. HPLC would likely show this as a solvent front peak, often ignored by operators.
References
  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3]Link

  • European Medicines Agency. (2000).[2] Note for Guidance on Specifications for New Drug Substances.Link[2]

  • Journal of Organic Chemistry. (2023).

    
     tolerance). Link
    
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[4] Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. Link

Sources

Infrared IR spectroscopy peaks for 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectral features of the novel heterocyclic compound, 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a predictive framework grounded in the principles of vibrational spectroscopy. We will dissect the molecule by its constituent functional groups, compare its expected spectral signature against related structures, and provide a robust experimental protocol for empirical validation.

The Principle of Vibrational Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that covalent bonds within a molecule are not rigid; instead, they behave like springs that can stretch, bend, and vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[2][3] The energy required for a vibration is determined by factors like bond strength and the mass of the bonded atoms; for instance, stronger double (C=N) and triple (C≡N) bonds vibrate at higher frequencies (wavenumbers) than single bonds (C-N).[1] By analyzing the absorption bands' positions, intensities, and shapes, we can confidently identify the functional groups present in a sample.

Predicted IR Absorption Profile for 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate, predictive absorption table by analyzing its distinct structural components: the primary amine on a pyrazole ring, the N-substituted pyrazole core, and the aliphatic cyclopentyl and propyl substituents.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment & Rationale
3500 - 3420MediumAsymmetric N-H StretchPrimary Amine (NH₂) . Primary amines exhibit two distinct N-H stretching bands.[4] This higher frequency band is due to the asymmetric stretching mode. For aromatic amines, these peaks typically appear at slightly higher frequencies than for aliphatic amines.[5][6]
3420 - 3330MediumSymmetric N-H StretchPrimary Amine (NH₂) . The second, lower-frequency N-H stretching band corresponds to the symmetric mode.[5][7] The presence of this doublet is a hallmark of a primary (R-NH₂) amine.[4][8]
3100 - 3000Medium-Weaksp² C-H StretchPyrazole Ring . This absorption arises from the stretching of the C-H bond on the aromatic-like pyrazole ring.[9]
2960 - 2850Strongsp³ C-H StretchCyclopentyl & Propyl Groups . This strong, complex band results from the asymmetric and symmetric stretching of C-H bonds in the CH₂, and CH₃ groups of the aliphatic substituents.[10][11]
1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Amine (NH₂) . This characteristic bending vibration of the primary amine group is a reliable diagnostic peak.[7]
1620 - 1500MediumC=N & C=C StretchPyrazole Ring . Aromatic and heteroaromatic rings display a series of absorptions from in-ring double bond stretching. These peaks confirm the presence of the pyrazole core.[9][12]
1470 - 1450MediumCH₂ Bend (Scissoring)Cyclopentyl & Propyl Groups . This peak is due to the scissoring deformation of the numerous methylene (CH₂) groups in the aliphatic portions of the molecule.[11]
1370 - 1350Medium-WeakCH₃ Bend (Umbrella)Propyl Group . This band is characteristic of the symmetric bending vibration of the terminal methyl (CH₃) group on the propyl chain.[10][11]
1350 - 1250Medium-StrongC-N StretchAromatic Amine . The stretching vibration of the carbon-nitrogen bond where the nitrogen is attached to the pyrazole ring. This peak is typically stronger and at a higher frequency for aromatic amines compared to aliphatic ones.[6][7]
900 - 650Broad, MediumN-H WagPrimary Amine (NH₂) . A broad absorption resulting from the out-of-plane bending (wagging) of the N-H bonds is characteristic of primary and secondary amines.[5][7]

Comparative Analysis: Distinguishing Features

The true diagnostic power of IR spectroscopy lies in comparing the observed spectrum to that of potential alternatives or precursors.

  • Versus a Secondary Amine : A comparable secondary amine (R₂NH) would show only a single, weaker N-H stretching band around 3350-3310 cm⁻¹ and would lack the characteristic N-H scissoring peak around 1650-1580 cm⁻¹.[7][13]

  • Versus a Tertiary Amine : A tertiary amine (R₃N) would show a complete absence of any peaks in the N-H stretching region (3300-3500 cm⁻¹), providing a clear point of differentiation.[8][13]

  • Influence of the Pyrazole Ring : The position of the C-N stretching vibration (1350-1250 cm⁻¹) is indicative of an aromatic amine.[7] An analogous aliphatic primary amine would exhibit this C-N stretch at a lower wavenumber, typically in the 1250-1020 cm⁻¹ range.[6][7]

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the primary functional groups of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine and their corresponding regions of IR absorption.

IR_Spectrum_Prediction cluster_molecule Molecular Structure cluster_spectrum Predicted IR Spectrum mol 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine H₂N C-H Pyrazole Ring C-N Alkyl C-H (sp³) spec Wavenumber (cm⁻¹) 3500-3330 3100-3000 2960-2850 1650-1580 1620-1500 1350-1250 mol:nh2->spec:s1 N-H Stretch mol:nh2->spec:s4 N-H Bend mol:ch_ring->spec:s2 sp² C-H Stretch mol:alkyl->spec:s3 sp³ C-H Stretch mol:ring->spec:s5 C=N / C=C Stretch mol:cn->spec:s6 C-N Stretch

Caption: Key functional groups and their predicted IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate this predictive analysis, a high-quality experimental spectrum is essential. Attenuated Total Reflectance (ATR) is the recommended technique due to its minimal sample preparation and high reproducibility.

Objective: To obtain the FTIR spectrum of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine in the range of 4000-400 cm⁻¹.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine (solid or oil).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg for a solid, or a single drop for an oil) of the sample directly onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.

  • Sample Scan:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • If using a diamond ATR, an ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum.

    • After analysis, retract the pressure clamp. Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

This self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from atmospheric interference and artifacts from sample preparation.

Conclusion

The infrared spectrum of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is predicted to be rich with information. The definitive identification of this molecule hinges on observing a combination of key features: the characteristic doublet of N-H stretches (3500-3330 cm⁻¹) and the N-H bend (1650-1580 cm⁻¹) confirming the primary amine; strong aliphatic C-H stretches just below 3000 cm⁻¹ for the propyl and cyclopentyl groups; and the series of peaks in the fingerprint region (1620-1250 cm⁻¹) corresponding to the pyrazole ring and the aromatic C-N bond. This guide provides a robust framework for both predicting and empirically verifying the structure of this and related pyrazole derivatives.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][6]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link][5]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link][1]

  • Illinois State University Department of Chemistry. (2015). The Infrared Spectra of Amines. [Link][8]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link][7]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link][4]

  • Lambda Solutions. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link][13]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link][12]

  • Chithambarathanu, T., et al. (2012). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link][9]

  • Specac Ltd. Interpreting Infrared Spectra. [Link][2]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link][3]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][10]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-5-propyl-1H-pyrazol-4-amine
Reactant of Route 2
1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.